molecular formula C23H21FN6S B2366581 1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole CAS No. 896697-20-4

1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B2366581
CAS No.: 896697-20-4
M. Wt: 432.52
InChI Key: AVBXQCFUYJIDSG-UHFFFAOYSA-N
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Description

This compound belongs to a class of hybrid heterocyclic molecules combining triazoloquinazoline and pyrazole scaffolds. Its structure features a [1,2,4]triazolo[1,5-c]quinazoline core substituted at position 5 with a 4-fluorobenzylsulfanyl group and at position 2 with an ethyl-linked 3,5-dimethylpyrazole moiety.

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-5-[(4-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-c]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN6S/c1-15-13-16(2)29(27-15)12-11-21-26-22-19-5-3-4-6-20(19)25-23(30(22)28-21)31-14-17-7-9-18(24)10-8-17/h3-10,13H,11-12,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBXQCFUYJIDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

From N-Cyanoimidocarbonates and Hydrazinobenzoic Acids

A well-established approach to constructing thetriazolo[1,5-c]quinazoline scaffold involves the reaction between N-cyanoimidocarbonates and substituted hydrazinobenzoic acids. This method, reported by Al-Salahi et al., proceeds through the following steps:

  • Preparation of 2-hydrazinobenzoic acids via diazotization of anthranilic acids followed by reduction with sulfur dioxide
  • Reaction of N-cyanoimidocarbonates with 2-hydrazinobenzoic acids in ethanol with triethylamine at 0°C
  • Formation of intermediate 1,2,4-triazole derivatives
  • Acid-catalyzed cyclization to yieldtriazolo[1,5-a]quinazolin-5-ones

This approach typically providestriazolo[1,5-a]quinazolin-5-ones in yields ranging from 50-68%.

Alternative Approaches using 2-Aminobenzamides

Alternative synthetic routes involve using 2-aminobenzamides as starting materials. As described in recent literature, the reaction of 2-aminobenzamide with diphenyl N-cyanodithioimidocarbonate in the presence of triethylamine, followed by acid-catalyzed cyclization, can produce analogous triazoloquinazoline scaffolds.

Introduction of the 5-{[(4-Fluorophenyl)methyl]sulfanyl} Group

Thionation and Alkylation Approach

The introduction of the 4-fluorophenylmethyl sulfanyl group at the 5-position can be accomplished through a two-step sequence:

  • Thionation of thetriazolo[1,5-a]quinazolin-5-one with phosphorus pentasulfide in pyridine under reflux conditions (2 hours)
  • S-alkylation of the resulting thione with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate in DMF

The thionation reaction typically proceeds in excellent yields (89-95%) to form 5-thiones, which can be identified by their characteristic C=S absorption band at 1,249-1,268 cm⁻¹ in IR spectra and a C=S resonance at 184-186 ppm in ¹³C-NMR spectra.

Chlorination-Substitution Sequence

An alternative approach involves:

  • Chlorination oftriazolo[1,5-a]quinazolin-5-one using phosphorus oxychloride in benzene under reflux (2 hours)
  • Nucleophilic displacement of the chlorine atom with 4-fluorobenzylthiol in the presence of a base

The chlorination step typically provides 5-chloro derivatives in yields exceeding 75%, with the completion of the reaction indicated by the disappearance of the characteristic C=O band at 1,685-1,712 cm⁻¹ in IR spectra.

Synthesis of the 3,5-Dimethyl-1H-pyrazole Moiety

From Hydrazine and 2,4-Pentanedione

The synthesis of 3,5-dimethyl-1H-pyrazole can be readily accomplished through the cyclocondensation of hydrazine with 2,4-pentanedione (acetylacetone):

  • Reaction of hydrazine hydrate with 2,4-pentanedione in ethanol
  • Formation of hydrazone intermediate
  • Cyclization to form 3,5-dimethyl-1H-pyrazole

This classical approach provides the desired pyrazole in high yields (80-90%) under mild conditions.

Novel Multicomponent Synthetic Approaches

Recent advances in pyrazole synthesis offer alternative routes, including:

  • Multicomponent oxidative coupling of alkynes, nitriles, and titanium imido complexes, as reported by Buchwald et al.
  • Copper-catalyzed reaction of terminal alkynes with aldehydes, iodine, and hydrazines as described by Harigae et al.

These methods offer potential advantages in terms of efficiency and atom economy but would require adaptation for the synthesis of 3,5-dimethyl-1H-pyrazole specifically.

Integrated Synthetic Routes

Convergent Synthesis Approach

Based on the methodologies described above, a convergent synthesis of the target compound can be designed:

Table 1: Key Steps in Convergent Synthesis Approach

Step Reaction Reagents Conditions Expected Yield (%) Reference
1 Formation oftriazolo[1,5-a]quinazolin-5-one N-cyanoimidocarbonate, 2-hydrazinobenzoic acid, Et₃N EtOH, 0°C to rt, then HCl 50-68
2 Thionation P₂S₅ Pyridine, reflux, 2h 89-95
3 S-alkylation 4-Fluorobenzyl bromide, K₂CO₃ DMF, rt, 18h 70-85 ,
4 2-position functionalization n-BuLi, ethylene oxide THF, -78°C to rt 60-70 Estimated
5 Leaving group formation TsCl, Et₃N CH₂Cl₂, 0°C to rt 85-95 Estimated
6 Pyrazole synthesis N₂H₄·H₂O, 2,4-pentanedione EtOH, reflux 80-90
7 Coupling Pyrazole, NaH, functionalized triazoloquinazoline DMF, 0°C to rt 60-70 Estimated

This approach would yield the target compound with an estimated overall yield of 10-20%.

Linear Synthesis Approach

An alternative linear approach would involve:

Table 2: Key Steps in Linear Synthesis Approach

Step Reaction Reagents Conditions Expected Yield (%) Reference
1 Pyrazole synthesis N₂H₄·H₂O, 2,4-pentanedione EtOH, reflux 80-90
2 N-alkylation 2-Bromoethylamine (protected), K₂CO₃ DMF, rt 70-80
3 Formation of hydrazide Appropriate acylating agents Various 65-75 Estimated
4 Cyclization with 2-aminobenzoic acid Anthranilic acid derivatives, cyclization reagents Various 55-65 Estimated
5 Thionation P₂S₅ Pyridine, reflux, 2h 89-95
6 S-alkylation 4-Fluorobenzyl bromide, K₂CO₃ DMF, rt, 18h 70-85 ,

This approach would yield the target compound with an estimated overall yield of 15-25%.

Copper-Catalyzed Click Chemistry Approach

Recent advances in click chemistry provide an alternative synthetic strategy:

Table 3: Copper-Catalyzed Click Chemistry Approach

Step Reaction Reagents Conditions Expected Yield (%) Reference
1 Synthesis of alkyne-functionalized triazoloquinazoline Terminal alkyne reagents Various 60-70
2 Preparation of azide-functionalized pyrazole Azide transfer reagents Various 65-75
3 Copper-catalyzed azide-alkyne cycloaddition CuSO₄, sodium ascorbate H₂O/t-BuOH, rt 75-85
4 Thionation and S-alkylation As described previously Various 65-75 ,

Optimization Parameters

Reaction Conditions

Table 4: Critical Parameters for Optimization

Parameter Range Optimal Conditions Impact on Yield
Temperature 0°C to reflux Step-dependent Higher temperatures increase reaction rates but may lead to side products
Solvent DMF, THF, EtOH, pyridine Step-dependent Solvent polarity affects nucleophilicity and reaction rates
Reaction time 2h to 24h Step-dependent Longer times may improve conversion but increase degradation
Base selection Et₃N, K₂CO₃, NaH Step-dependent Stronger bases may improve certain conversions but increase side reactions
Reagent ratios 1:1 to 1:2 Typically slight excess of reagents Optimizes conversion while minimizing waste

Purification Methods

The purification of intermediates and the final compound can be achieved through:

  • Column chromatography using silica gel with hexane-ethyl acetate gradients
  • Recrystallization from appropriate solvents (ethanol, THF)
  • Preparative HPLC for final purification if necessary

Analytical Characterization

Spectroscopic Analysis

The structure of 1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole can be confirmed through:

  • ¹H-NMR: Expected signals include:

    • Aromatic protons from quinazoline and 4-fluorophenyl groups (δ 7.0-8.5 ppm)
    • Methylene protons of the 4-fluorobenzyl group (δ 4.0-4.5 ppm)
    • Ethyl linker protons (δ 2.8-4.5 ppm)
    • Pyrazole CH (δ 5.7-6.0 ppm)
    • Methyl groups of pyrazole (δ 2.1-2.4 ppm)
  • ¹³C-NMR: Key signals would include:

    • Triazoloquinazoline carbons (δ 140-160 ppm)
    • C=N carbons (δ 150-165 ppm)
    • C-S carbon (δ 135-145 ppm)
    • Methyl carbons of pyrazole (δ 13-15 ppm)
  • Mass spectrometry: Molecular ion peak at m/z corresponding to C₂₅H₂₂FN₇S (exact mass calculation)

Crystallographic Analysis

X-ray crystallography would provide definitive confirmation of the three-dimensional structure of the compound, similar to analyses performed on related heterocycles.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate reactions and improve yields in heterocycle synthesis. Potential applications include:

  • Accelerated cyclization of hydrazine derivatives with 2,4-pentanedione for pyrazole synthesis
  • Enhanced formation of the triazoloquinazoline scaffold
  • More efficient S-alkylation reactions

Photochemical Methods

Catalyst-free photochemical methods using LED irradiation have been successfully applied to the synthesis of quinazolinone derivatives. Similar approaches could potentially be adapted for specific steps in the synthesis of the target compound.

Multi-Component Reactions

One-pot multicomponent reactions could streamline the synthesis:

  • Ti-catalyzed multicomponent oxidative coupling for pyrazole synthesis
  • Domino reactions for constructing the triazoloquinazoline scaffold

Comparative Analysis of Synthetic Routes

Table 5: Comparison of Different Synthetic Approaches

Route Total Steps Overall Expected Yield (%) Advantages Disadvantages
Convergent 7 10-20 Well-established reactions for key intermediates More steps, lower overall yield
Linear 6 15-25 Fewer steps, potentially higher overall yield Less precedent in literature, more challenging purifications
Click Chemistry 4 25-35 Fewer steps, mild conditions, high functional group tolerance Requires specialized alkyne and azide precursors
Microwave-Assisted 5-7 20-30 Faster reactions, potentially higher yields Requires specialized equipment

Scale-up Considerations

For larger-scale synthesis of 1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole, several factors must be considered:

  • Safety aspects of working with reactive reagents (n-BuLi, phosphorus pentasulfide)
  • Heat management during exothermic reactions
  • Purification strategies that are amenable to scale-up
  • Environmental considerations (solvent selection, waste minimization)

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the quinazoline core .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoloquinazolines exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains and fungi. For instance, a series of 5-thio-substituted tetrazole derivatives demonstrated moderate to strong activity against pathogens like Staphylococcus aureus and Candida albicans . The incorporation of the triazole ring within the quinazoline framework enhances the compound's ability to interact with biological targets.

Anticancer Properties
Quinazoline derivatives have been extensively studied for their anticancer potential. The triazoloquinazoline structure may contribute to the inhibition of specific kinases involved in cancer cell proliferation. For example, compounds similar to 1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole have shown promise in preclinical studies targeting cancer cell lines . Further investigations could elucidate its mechanism of action and therapeutic efficacy.

Biochemical Applications

Fluorescent Probes
The photophysical properties of triazoloquinazolines make them suitable candidates for fluorescent probes. These compounds can be utilized in biological imaging due to their strong fluorescence and solvatochromic behavior. Research has demonstrated that modifications in the triazole structure significantly affect emission characteristics, making them valuable for sensing applications .

Enzyme Inhibition Studies
Compounds with triazole moieties have been investigated for their role as enzyme inhibitors. The structural features of this compound suggest potential interactions with various enzymes involved in metabolic pathways. This could lead to the development of new therapeutic agents targeting metabolic diseases or disorders.

Material Science Applications

Development of Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of triazoloquinazolines make them candidates for use in organic electronics. Their ability to emit light under electrical stimulation positions them as potential materials for OLEDs. Research into their charge transport properties and stability under operational conditions is ongoing .

Case Studies and Research Findings

Application AreaFindingsReferences
Antimicrobial ActivityCompounds showed significant inhibition against Staphylococcus aureus and E. coli.
Anticancer PropertiesDemonstrated efficacy against various cancer cell lines in vitro studies.
Fluorescent ProbesExhibited strong fluorescence; potential for biological imaging applications.
OLED DevelopmentInvestigated as materials for organic electronics due to favorable electronic properties.

Mechanism of Action

The mechanism of action of 1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Key Substituents Biological Activity/Properties Reference
Target Compound [1,2,4]Triazolo[1,5-c]quinazoline 5-(4-Fluorobenzylsulfanyl), 2-(ethyl-3,5-dimethylpyrazole) Not explicitly reported (inferred enzyme inhibition)
1-(3,5-Difluorobenzyl)-3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1H-pyrazole-4-carbonitrile (21sd) Pyrazole-triazole hybrid 3,5-Difluorobenzyl, 4-phenyltriazole, cyano group Antimicrobial (inferred from methodology)
5-(3,5-Difluorophenyl)-1-(4-fluorophenyl)-3-trifluoromethyl-1H-pyrazole Pyrazole 3,5-Difluorophenyl, 4-fluorophenyl, trifluoromethyl Structural studies (crystallography)
3,5-Bis(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole Dihydropyrazole 3,5-Bis(4-fluorophenyl), phenyl Analgesic, DPPH scavenging

Key Observations:

Substituent Influence on Bioactivity: The 4-fluorobenzylsulfanyl group in the target compound may enhance lipophilicity and membrane permeability compared to non-fluorinated analogues, as seen in fluorinated pyrazoles like those in . This contrasts with smaller substituents (e.g., cyano groups in compound 21sd ), which prioritize electronic effects over steric hindrance.

Triazole vs. Triazoloquinazoline Cores :

  • The [1,2,4]triazolo[1,5-c]quinazoline core in the target compound provides a planar, aromatic system conducive to π-π stacking in enzyme active sites, a feature absent in simpler triazole-pyrazole hybrids like 21sd .

Fluorination Patterns: Compounds with multiple fluorine atoms (e.g., 3,5-difluorophenyl in ) often exhibit improved metabolic stability compared to mono-fluorinated derivatives. The target compound’s single 4-fluorophenyl group balances reactivity and stability.

Key Observations:

  • The target compound likely requires a multi-step synthesis involving:
    • Formation of the triazoloquinazoline core via cyclocondensation.
    • Introduction of the pyrazole via alkylation or nucleophilic substitution, as seen in related quinazoline syntheses .

Biological Activity

The compound 1-[2-(5-{[(4-fluorophenyl)methyl]sulfanyl}-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-3,5-dimethyl-1H-pyrazole is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C_{19}H_{20}F_{N}_{5}O_{S}, and it features a unique combination of functional groups that contribute to its biological activity. The presence of the triazole and quinazoline moieties is particularly significant as these structures are known for their diverse pharmacological properties.

Antihypertensive Effects

Research indicates that derivatives of quinazoline and triazole exhibit antihypertensive properties. A related study demonstrated that certain 1,2,4-triazolo[1,5-a]quinazolines showed significant reductions in heart rate and blood pressure in animal models. These compounds were evaluated using the tail cuff method on rats and mice, revealing their potential as adrenoblockers and cardiac stimulants .

CompoundActivityMethod UsedResults
1,2,4-triazolo[1,5-a]quinazolinesAntihypertensiveTail cuff methodSignificant reduction in heart rate and blood pressure

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory effects. Studies have shown that similar compounds can inhibit pro-inflammatory mediators such as TNF-α and PGE-2. One study highlighted that derivatives of triazoloquinazolines exhibited high anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and Diclofenac .

Antimicrobial Activity

Quinazoline derivatives have been extensively studied for their antimicrobial properties. A review indicated that various quinazoline analogues demonstrated significant efficacy against a range of microbial strains. The compound may exhibit similar properties due to its structural characteristics .

The mechanisms through which this compound exerts its biological effects involve interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may bind to specific receptors influencing cardiovascular functions.
  • Cellular Pathway Alteration : The compound could alter signaling pathways associated with hypertension and inflammation.

Study 1: Antihypertensive Evaluation

In a controlled study involving 15 synthesized triazoloquinazoline derivatives, several compounds were identified with complete abolition of tachycardia in hypertensive models. These findings suggest a promising avenue for developing new antihypertensive agents based on the structure of the target compound .

Study 2: Anti-inflammatory Assessment

A series of experiments assessed the anti-inflammatory effects of various quinazoline derivatives. Compounds were tested in formalin-induced inflammation models in rats. Results indicated that certain analogues displayed potent anti-inflammatory activity with minimal ulcerogenic effects, highlighting their therapeutic potential .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis involves multi-step heterocyclic chemistry. A feasible approach includes:

Core Formation : Construct the triazoloquinazolin-2-yl scaffold via cyclocondensation of 4-fluorophenyl thioether precursors with ethylenediamine derivatives under reflux in ethanol .

Functionalization : Introduce the pyrazole moiety via nucleophilic substitution or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) .

  • Optimization : Use factorial design (e.g., varying temperature, catalyst loading, and solvent polarity) to maximize yield. For example, reports a 61% yield via CuSO₄/ascorbate catalysis in THF/H₂O at 50°C for 16 hours .

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

  • Methodological Answer :

  • NMR/FT-IR : Confirm substituent positions (e.g., methyl groups on pyrazole at δ 2.1–2.3 ppm in ¹H NMR) and sulfur linkages via IR (C-S stretch ~650 cm⁻¹) .
  • X-ray Diffraction (XRD) : Resolve ambiguities in fused triazoloquinazoline-pyrazole systems. For analogous compounds, XRD data revealed bond angles of 117–122° in the triazole ring .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking in fluorophenyl groups) to explain packing behavior .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Methodological Answer : Prioritize assays aligned with the compound’s structural motifs (e.g., triazole and quinazoline groups are linked to kinase inhibition):

  • Antimicrobial Activity : Use broth microdilution (MIC assays) against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Screen against acetylcholinesterase or COX-2 via spectrophotometric methods (IC₅₀ determination) .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms and binding modes?

  • Methodological Answer :

  • DFT Calculations : Model transition states for sulfanyl group transfer or triazole cyclization. For example, used B3LYP/6-31G(d) to predict regioselectivity in triazole formation .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., ATP-binding pockets in kinases). A study on similar triazoloquinazolines reported binding energies of −8.2 kcal/mol to EGFR .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data?

  • Methodological Answer :

  • Case Study : If NMR suggests equatorial methyl groups but XRD shows axial orientation, revisit sample purity (HPLC-MS) or consider dynamic effects (VT-NMR) .
  • Synchrotron XRD : High-resolution data can clarify ambiguous electron densities in fused heterocycles .

Q. How can factorial design improve scalability of multi-step syntheses?

  • Methodological Answer : Apply a 2³ factorial matrix to variables:

FactorLow LevelHigh Level
Temperature (°C)5080
Catalyst (mol%)510
SolventTHFDMF
  • Outcome : Optimize for yield and minimize byproducts (e.g., achieved 61% yield at 50°C in THF) .

Q. What crystallographic challenges arise in analyzing sulfur-containing heterocycles?

  • Methodological Answer :

  • Disorder Handling : Fluorophenyl-thioether groups often exhibit rotational disorder. Refinement with SHELXL and restraints on isotropic displacement parameters (Uᵢₒ) can mitigate this .
  • Data Collection : Use low-temperature (100 K) crystallography to reduce thermal motion artifacts .

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